molecular formula C8H7ClF5N B1448214 3-(pentafluoroethyl)aniline hydrochloride CAS No. 1803593-11-4

3-(pentafluoroethyl)aniline hydrochloride

Cat. No.: B1448214
CAS No.: 1803593-11-4
M. Wt: 247.59 g/mol
InChI Key: YQIFVAIGGAYFQQ-UHFFFAOYSA-N
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Description

3-(pentafluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H8ClF5N. It is a derivative of aniline, where the aniline ring is substituted with a pentafluoroethyl group. This compound is known for its unique properties due to the presence of fluorine atoms, which can significantly alter its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pentafluoroethyl)aniline hydrochloride typically involves the introduction of the pentafluoroethyl group to the aniline ring. One common method is the nucleophilic substitution reaction where aniline reacts with a pentafluoroethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(pentafluoroethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(pentafluoroethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(pentafluoroethyl)aniline hydrochloride involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1,2,2,2-Pentafluoroethyl)aniline hydrochloride
  • 3-(1,1,2,2,2-Pentafluoroethyl)aniline
  • 4-(1,1,2,2,2-Pentafluoroethyl)aniline

Uniqueness

3-(pentafluoroethyl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring. The position of the pentafluoroethyl group can significantly influence the compound’s reactivity and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N.ClH/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5;/h1-4H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIFVAIGGAYFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(F)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-11-4
Record name 3-(pentafluoroethyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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